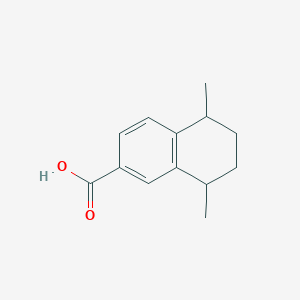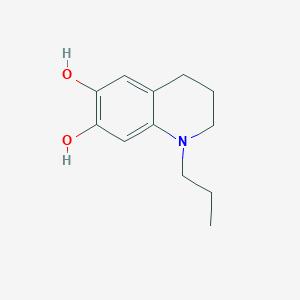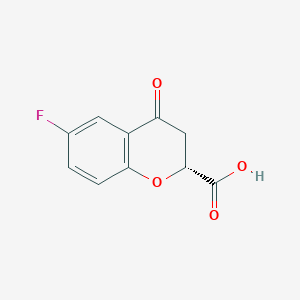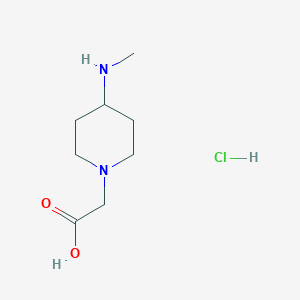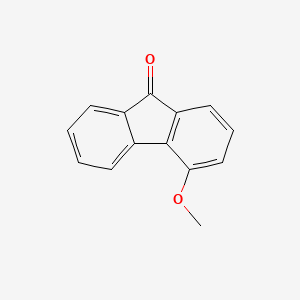
2-(Difluoromethyl)-3-methoxynaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-3-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a difluoromethyl group and a methoxy group attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability, lipophilicity, and bioavailability, making fluorinated compounds highly valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-methoxynaphthalene typically involves the introduction of the difluoromethyl group into the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluoromethylation reagents. For instance, the reaction of 3-methoxynaphthalene with a difluoromethylating agent, such as difluoromethyl iodide (CF2HI), in the presence of a base like potassium carbonate (K2CO3) can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processesFor example, copper-based catalysts can be employed to achieve high yields and selectivity in the difluoromethylation of naphthalene derivatives .
化学反应分析
Types of Reactions
2-(Difluoromethyl)-3-methoxynaphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Methyl-substituted naphthalenes
Substitution: Halogenated or nitrated naphthalene derivatives
科学研究应用
2-(Difluoromethyl)-3-methoxynaphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties, such as increased thermal stability and resistance to degradation
作用机制
The mechanism of action of 2-(Difluoromethyl)-3-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors, by forming strong hydrogen bonds and increasing lipophilicity. This can lead to improved binding affinity and selectivity for the target molecules, thereby enhancing the compound’s biological activity .
相似化合物的比较
Similar Compounds
- 2-(Trifluoromethyl)-3-methoxynaphthalene
- 2-(Monofluoromethyl)-3-methoxynaphthalene
- 2-(Difluoromethyl)-1-methoxynaphthalene
Uniqueness
2-(Difluoromethyl)-3-methoxynaphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties compared to its mono- and trifluoromethyl analogs. The difluoromethyl group provides a balance between the lipophilicity and hydrogen-bonding ability, making it a valuable moiety for enhancing the biological activity and stability of the compound .
属性
分子式 |
C12H10F2O |
|---|---|
分子量 |
208.20 g/mol |
IUPAC 名称 |
2-(difluoromethyl)-3-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7,12H,1H3 |
InChI 键 |
TXKSWLYAVWODBG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CC=CC=C2C=C1C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



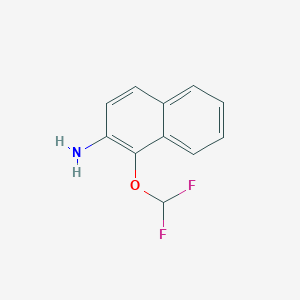
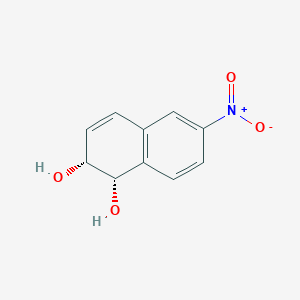
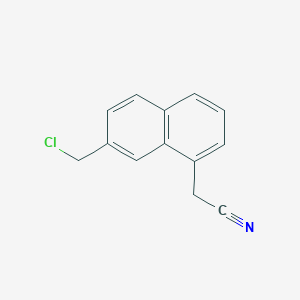
![Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11893497.png)

